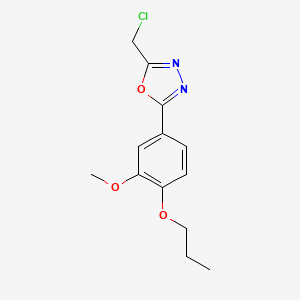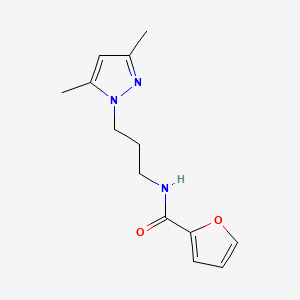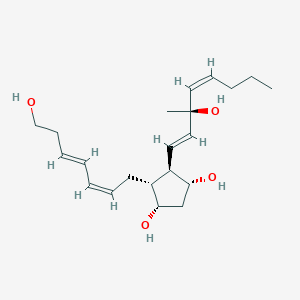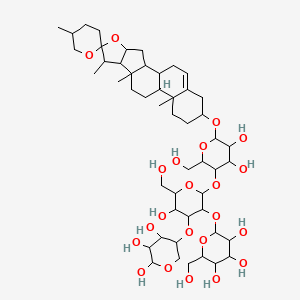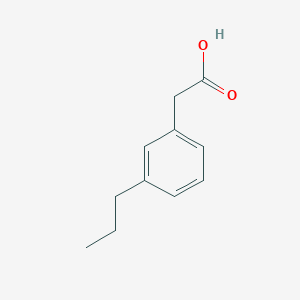![molecular formula C6H13BO2 B14146071 [(E)-2,3-dimethylbut-1-enyl]boronic acid CAS No. 474537-90-1](/img/structure/B14146071.png)
[(E)-2,3-dimethylbut-1-enyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(E)-2,3-dimethylbut-1-enyl]boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of the boronic acid functional group makes it a versatile reagent in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2,3-dimethylbut-1-enyl]boronic acid typically involves the hydroboration of alkenes followed by oxidation. One common method is the hydroboration of 2,3-dimethylbut-1-ene using diborane (B2H6) or a borane complex, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). This method yields the desired boronic acid with high selectivity .
Industrial Production Methods
Industrial production of boronic acids often employs continuous flow processes to enhance efficiency and yield. These methods involve the use of specialized reactors that allow for precise control over reaction conditions, such as temperature and pressure. The use of catalysts, such as palladium or nickel complexes, can further improve the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
[(E)-2,3-dimethylbut-1-enyl]boronic acid undergoes a variety of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form borates or boronic esters.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The boronic acid can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) and sodium hydroxide (NaOH) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Palladium or nickel catalysts are often used in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions include boronic esters, borates, and various substituted organic compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
[(E)-2,3-dimethylbut-1-enyl]boronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki–Miyaura coupling reactions for the synthesis of biaryl compounds.
Biology: Boronic acids are used in the development of sensors for detecting carbohydrates and other biomolecules.
Medicine: They are explored for their potential in drug delivery systems and as enzyme inhibitors.
Industry: Boronic acids are used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which [(E)-2,3-dimethylbut-1-enyl]boronic acid exerts its effects is primarily through its ability to form stable complexes with various substrates. In Suzuki–Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process involves the activation of the boron atom, enhancing the reactivity of the organic ligand .
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid
- Vinylboronic acid
- Allylboronic acid
Uniqueness
[(E)-2,3-dimethylbut-1-enyl]boronic acid is unique due to its specific structural configuration, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to participate in a wide range of transformations makes it a valuable reagent in both academic and industrial settings .
Propiedades
Número CAS |
474537-90-1 |
|---|---|
Fórmula molecular |
C6H13BO2 |
Peso molecular |
127.98 g/mol |
Nombre IUPAC |
[(E)-2,3-dimethylbut-1-enyl]boronic acid |
InChI |
InChI=1S/C6H13BO2/c1-5(2)6(3)4-7(8)9/h4-5,8-9H,1-3H3/b6-4+ |
Clave InChI |
VSNMDFQRUIZKTJ-GQCTYLIASA-N |
SMILES isomérico |
B(/C=C(\C)/C(C)C)(O)O |
SMILES canónico |
B(C=C(C)C(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


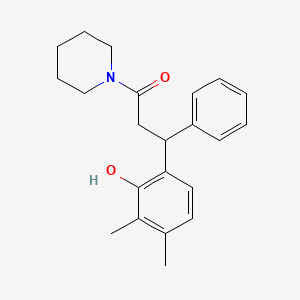
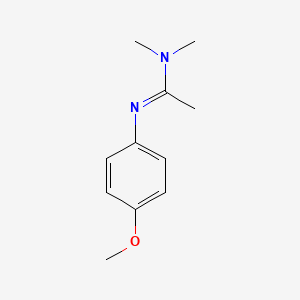
![4-{(2E)-2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B14146013.png)
![2-[[6-Amino-2-[(4-chlorophenyl)methylamino]-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14146017.png)

![N-Prop-2-yn-1-yl-N-[(prop-2-yn-1-yl)oxy]formamide](/img/structure/B14146026.png)
![N-[2-chloro-5-(4-chlorophenyl)sulfonylphenyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B14146038.png)

